N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide typically involves the reaction of 4-cyano-1-phenyl-1H-pyrazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an insecticide, targeting the ryanodine receptor in insects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its biological activity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. For instance, as an insecticide, it targets the ryanodine receptor in insects, leading to disruption of calcium ion homeostasis and ultimately causing insect death . The exact molecular pathways and targets in other applications are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide: This compound has similar structural features but with additional phenyl groups, enhancing its insecticidal activity.
4-Cyano-1-phenyl-1H-pyrazole: A simpler derivative without the acetamide group, used as an intermediate in various syntheses.
Uniqueness
N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of more complex molecules and its potential insecticidal properties make it a valuable compound in scientific research.
Properties
CAS No. |
62597-88-0 |
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Molecular Formula |
C12H10N4O |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-(4-cyano-2-phenylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C12H10N4O/c1-9(17)15-12-10(7-13)8-14-16(12)11-5-3-2-4-6-11/h2-6,8H,1H3,(H,15,17) |
InChI Key |
GTIJSJKINRVPGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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